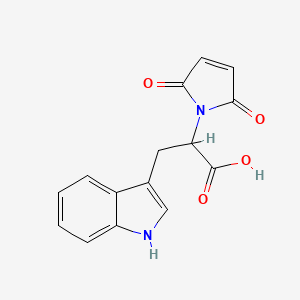

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid

説明

特性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c18-13-5-6-14(19)17(13)12(15(20)21)7-9-8-16-11-4-2-1-3-10(9)11/h1-6,8,12,16H,7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOQDGQKBCOTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N3C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of indole-3-acetic acid with succinic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency in the product.

化学反応の分析

Types of Reactions

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can yield less oxidized forms of the compound.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.

科学的研究の応用

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism by which 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

類似化合物との比較

Structural and Functional Group Analysis

Key Differences and Implications

Bioactivity Potential: The target compound’s indole group may confer serotonin-like interactions or kinase inhibition, contrasting with the trifluoromethoxy phenyl group in ’s compound, which enhances lipophilicity and metabolic stability. The nitrophenyl and thione groups in ’s compound suggest redox or electrophilic reactivity, differing from the target’s hydrogen-bonding propanoic acid .

Acid-sensitive groups (e.g., indole) necessitate milder conditions compared to the chloro-ethanone intermediate in .

Physicochemical Properties: The carboxylic acid in the target compound improves aqueous solubility over the lipophilic trifluoromethoxy and methyl substituents in ’s analog. The cyano and thione groups in ’s compound may enhance binding to metal ions or thiol-containing proteins, a feature absent in the target compound .

Research Findings and Gaps

- Pyrrolidone Derivatives : Widely used in drug design for conformational flexibility (e.g., captopril analogs). The target’s diketone moiety may chelate metal ions, similar to metalloproteinase inhibitors .

- Indole Propanoic Acids: Structural analogs (e.g., indomethacin) exhibit anti-inflammatory activity via COX inhibition. The target compound’s indole-propanoic acid linkage could mimic this mechanism .

- Spectral Benchmarking : The target’s IR and NMR profiles align with literature data for pyrrolidones (C=O at ~1700 cm⁻¹) and indoles (aromatic C-H ~3000 cm⁻¹), though experimental validation is needed .

生物活性

The compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid is a pyrrole and indole derivative that has attracted attention due to its potential biological activities. This article reviews its biological properties, including anticancer effects, cytotoxicity, and other pharmacological activities, supported by relevant data tables and case studies.

- Molecular Formula : C₁₁H₉N₃O₄

- Molecular Weight : 233.21 g/mol

- CAS Number : Not specifically listed but related compounds exist under similar CAS numbers.

Anticancer Activity

Research has shown that compounds containing pyrrole and indole moieties exhibit significant anticancer properties. For instance, studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis via caspase activation |

| A549 | 12.3 | Inhibition of cell cycle progression (G2/M phase) |

These findings suggest that the compound may induce apoptosis in cancer cells through caspase pathways, a common mechanism for many anticancer agents.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study tested its efficacy against various bacterial strains, including E. coli and S. aureus.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

This indicates that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the indole ring is crucial for enhancing cytotoxicity, while the dioxo-pyrrole structure contributes to its stability and interaction with biological targets.

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation.

- Antimicrobial Action : Disruption of bacterial cell membranes is suggested as a mechanism for its antimicrobial effects.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid?

The synthesis typically involves multi-step protocols, including:

- Coupling reactions : The indole moiety is introduced via nucleophilic substitution or condensation, often under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .

- Protection/deprotection strategies : The pyrrolidine-dione ring may require temporary protection (e.g., using tert-butyl groups) to prevent side reactions during indole functionalization .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (e.g., from methanol or 2-propanol) are critical for isolating the final product .

Q. How is the compound structurally characterized in academic research?

- Spectroscopic methods :

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for chiral centers in the propanoic acid backbone .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related analogs (e.g., indole-pyrrolidine hybrids) exhibit:

- Enzyme inhibition : Binding to tryptophan-dependent enzymes (e.g., tryptophan hydroxylase) via the indole moiety .

- Anticancer potential : Pyrrolidine-dione derivatives interfere with protein-protein interactions in apoptosis pathways .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic analysis of this compound?

Contradictions (e.g., unexpected NMR splitting or IR carbonyl shifts) may arise from:

- Tautomerism : The dioxopyrrolidine ring can adopt keto-enol tautomeric forms, altering spectral profiles. Use deuterated solvents (DMSO-d) and variable-temperature NMR to stabilize specific tautomers .

- Impurity interference : Trace solvents (e.g., residual ethyl acetate) or byproducts (e.g., incomplete deprotection intermediates) require rigorous purification and LC-MS validation .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency between indole and pyrrolidine-dione fragments .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reducing aggregation during recrystallization .

- Reaction monitoring : Real-time FTIR or inline HPLC detects side reactions (e.g., over-oxidation) early, enabling adjustments to temperature or stoichiometry .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors or kinases .

- Isotopic labeling : C-labeled propanoic acid derivatives track metabolic pathways in cell-based assays .

- Knockout studies : CRISPR-Cas9 gene editing in model organisms identifies genetic dependencies for the compound’s bioactivity .

Q. What safety precautions are critical when handling intermediates during synthesis?

- Hazard mitigation : The compound’s dioxopyrrolidine group may release irritant vapors (e.g., formaldehyde derivatives). Use fume hoods and sealed reactors .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory; respiratory protection (N95 masks) is advised if airborne particulates form .

Q. How can researchers validate the compound’s purity for pharmacological studies?

- HPLC-DAD/ELSD : Dual detection (diode array and evaporative light scattering) identifies UV-transparent impurities (e.g., residual salts) .

- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios must align with theoretical values (±0.3%) to confirm stoichiometric integrity .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide the study of this compound’s reactivity?

Q. How do researchers reconcile conflicting bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。